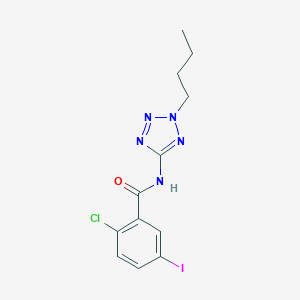![molecular formula C21H23N3O3S B251248 N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BPTU and is used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
The mechanism of action of BPTU is not fully understood, but studies have shown that it can inhibit the activity of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. BPTU has also been shown to inhibit the activity of several kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
BPTU has been shown to have several biochemical and physiological effects. Studies have shown that BPTU can inhibit the production of reactive oxygen species and reduce oxidative stress. BPTU has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, BPTU has been shown to reduce inflammation and improve vascular function.
实验室实验的优点和局限性
One of the advantages of using BPTU in lab experiments is its ability to selectively inhibit the activity of specific enzymes and kinases. This allows researchers to investigate the role of these enzymes and kinases in various biological processes. However, one of the limitations of using BPTU is its potential toxicity. Studies have shown that BPTU can induce cytotoxicity in some cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of BPTU. One area of research is the investigation of BPTU as a potential treatment for Alzheimer's disease. Studies have shown that BPTU can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of research is the investigation of BPTU as a potential treatment for cardiovascular disease. Studies have shown that BPTU can improve vascular function and reduce inflammation, which are key factors in the development of cardiovascular disease.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research. The synthesis of BPTU is a complex process that requires careful handling of the reagents and reaction conditions. BPTU has been widely used in scientific research to investigate its potential applications in various fields. The mechanism of action of BPTU is not fully understood, but studies have shown that it can inhibit the activity of several enzymes and kinases. BPTU has several biochemical and physiological effects, including reducing oxidative stress, improving vascular function, and reducing inflammation. While BPTU has several advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for the study of BPTU, including investigating its potential as a treatment for Alzheimer's disease and cardiovascular disease.
合成方法
The synthesis of BPTU involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-(1-piperidinylmethyl)aniline in the presence of a base. The resulting intermediate is then treated with thiourea to yield N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea. The synthesis of BPTU is a complex process that requires careful handling of the reagents and reaction conditions to obtain a high yield of the desired product.
科学研究应用
BPTU has been widely used in scientific research to investigate its potential applications in various fields. One of the primary areas of research is the study of BPTU as a potential anticancer agent. Studies have shown that BPTU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPTU has also been investigated as a potential treatment for asthma and other inflammatory conditions due to its ability to inhibit the production of inflammatory cytokines.
属性
分子式 |
C21H23N3O3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c25-20(16-6-9-18-19(12-16)27-14-26-18)23-21(28)22-17-7-4-15(5-8-17)13-24-10-2-1-3-11-24/h4-9,12H,1-3,10-11,13-14H2,(H2,22,23,25,28) |
InChI 键 |
MAVGUEIHGZCFER-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251181.png)
![2-iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251184.png)
![N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251187.png)
![5-chloro-2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251188.png)
![3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251189.png)
